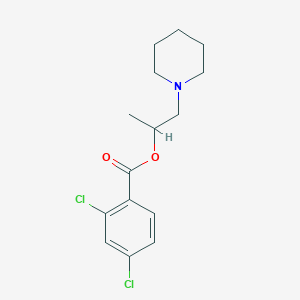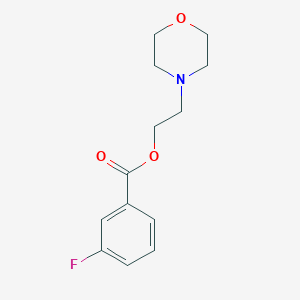
1-Benzyl-4-(ethoxycarbonyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(ethoxycarbonyl)pyridinium, also known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEP is a quaternary ammonium salt, which means it has a positively charged nitrogen atom and four organic groups attached to it. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been investigated for its antitumor and antiviral activities. Studies have shown that 1-Benzyl-4-(ethoxycarbonyl)pyridinium can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
In biochemistry, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a tool to study the function of ion channels, which are proteins that allow ions to pass through cell membranes. 1-Benzyl-4-(ethoxycarbonyl)pyridinium can bind to ion channels and modify their activity, allowing researchers to study their function in greater detail. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been used as a fluorescent probe to study the structure and function of proteins.
In materials science, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. The positively charged nitrogen atom in 1-Benzyl-4-(ethoxycarbonyl)pyridinium can react with negatively charged functional groups, allowing for the formation of complex structures with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium is not fully understood, but it is believed to involve the modification of ion channel activity and the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to bind to voltage-gated potassium channels and modify their activity, leading to the induction of apoptosis in cancer cells. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to inhibit the replication of HIV by binding to the viral envelope protein and preventing its interaction with host cells.
Biochemical and Physiological Effects:
1-Benzyl-4-(ethoxycarbonyl)pyridinium has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HIV replication, and the modification of ion channel activity. 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium has also been shown to have cytotoxic effects on normal cells, which may limit its potential applications in medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-(ethoxycarbonyl)pyridinium has several advantages for laboratory experiments, including its solubility in water and organic solvents, its ability to modify ion channel activity, and its fluorescence properties. However, 1-Benzyl-4-(ethoxycarbonyl)pyridinium also has limitations, including its cytotoxic effects on normal cells and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-4-(ethoxycarbonyl)pyridinium, including the development of new antitumor and antiviral agents, the study of its interactions with ion channels and other proteins, and the synthesis of new functionalized polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium and its potential applications in various fields.
Métodos De Síntesis
1-Benzyl-4-(ethoxycarbonyl)pyridinium can be synthesized through several methods, including the reaction of 4-pyridinecarboxylic acid with benzyl bromide and triethylamine, or through the reaction of 4-(ethoxycarbonyl)pyridine with benzyl chloride and triethylamine. Both methods involve the use of a strong base, which facilitates the formation of the quaternary ammonium salt. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
Nombre del producto |
1-Benzyl-4-(ethoxycarbonyl)pyridinium |
|---|---|
Fórmula molecular |
C15H16NO2+ |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
ethyl 1-benzylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1 |
Clave InChI |
BPQZOONRXJQWEC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)



![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)


![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)